2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid is a chemical compound known for its unique structure and properties. It contains a benzoxadiazole ring, which is a heterocyclic compound with nitrogen and oxygen atoms, and a nitro group, which is known for its electron-withdrawing properties. This compound is often used in scientific research due to its fluorescent properties, making it useful in various analytical and biological applications .
Preparation Methods
The synthesis of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific reagents such as sulfuric acid, nitric acid, and acetic anhydride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The acetic acid group can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biological Studies: It is used as a fluorescent probe to study cellular processes and molecular interactions.
Analytical Chemistry: It is employed in the detection and quantification of various analytes in complex mixtures.
Medical Research: It is used in the development of diagnostic tools and imaging agents.
Mechanism of Action
The mechanism of action of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid involves its ability to fluoresce under specific conditions. The nitro group and benzoxadiazole ring play crucial roles in its fluorescent properties. When exposed to light, the compound absorbs energy and emits it as fluorescence, which can be detected and measured. This property makes it useful in various imaging and diagnostic applications .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid include other benzoxadiazole derivatives and nitro-containing compounds. Some examples are:
2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]acetic acid: Similar structure but with an amino group instead of a sulfanyl group.
7-Nitrobenz-2-oxa-1,3-diazol-4-yl derivatives: Widely used as fluorescent analogs in biological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct fluorescent properties and reactivity .
Properties
IUPAC Name |
2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O5S/c12-6(13)3-17-5-2-1-4-7(10-16-9-4)8(5)11(14)15/h1-2H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLGEKUBRYEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1SCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.